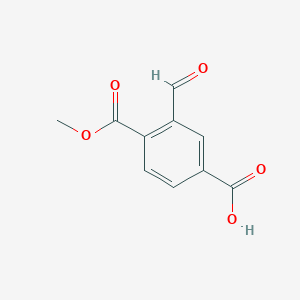

3-Formyl-4-(methoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHFSGQSNTXWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Formyl-4-(methoxycarbonyl)benzoic Acid: A Technical Guide for Drug Development

The following technical guide details the chemical structure, properties, synthesis, and applications of 3-Formyl-4-(methoxycarbonyl)benzoic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical scaffolds.

Chemical Identity & Structural Analysis[1][2]

3-Formyl-4-(methoxycarbonyl)benzoic acid is a trisubstituted benzene derivative characterized by three distinct functional groups: a carboxylic acid, an aldehyde (formyl), and a methyl ester. Its specific substitution pattern—placing the reactive formyl and ester groups in an ortho relationship—renders it a potent "ortho-ligation" scaffold for constructing fused heterocycles, particularly phthalazinones.

Nomenclature & Identifiers

-

IUPAC Name: 3-Formyl-4-(methoxycarbonyl)benzoic acid

-

Systematic Synonyms:

-

4-Methyl 2-formylterephthalate (based on terephthalic acid parentage)

-

2-Formyl-4-carboxybenzoic acid methyl ester

-

Methyl 2-formyl-4-hydroxycarbonylbenzoate

-

-

Related CAS Registry Numbers:

Structural Properties

The molecule features a push-pull electronic system on the benzene ring:

-

Position 1 (COOH): An electron-withdrawing group (EWG) that acidifies the ring and serves as a handle for amide coupling or salt formation.

-

Position 3 (CHO): An electrophilic aldehyde ortho to the ester. This proximity is the molecule's "warhead," enabling rapid cyclization with binucleophiles (e.g., hydrazines).

-

Position 4 (COOMe): A methyl ester that acts as the leaving group acceptor during cyclization reactions.

| Property | Value (Predicted/Experimental) |

| Molecular Formula | C₁₀H₈O₅ |

| Molecular Weight | 208.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 145–150 °C (Estimated based on analogs) |

| pKa (Acid) | ~3.8 (Benzoic acid moiety) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| LogP | ~1.2 (Moderate lipophilicity) |

Synthesis & Manufacturing Routes

The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid typically proceeds via the selective oxidation of xylene derivatives or the controlled hydrolysis of diesters.

Route A: Selective Hydrolysis of Dimethyl 2-Formylterephthalate

This is the most precise method, utilizing the steric difference between the two ester groups.

-

Starting Material: Dimethyl 2-formylterephthalate (CAS 1053661-98-5).[1]

-

Reagent: 1 equivalent of LiOH or NaOH in THF/Water.

-

Mechanism: The ester at position 4 (ortho to the formyl group) is sterically more crowded and electronically deactivated compared to the ester at position 1 (if present). However, in the target molecule, we want the acid at position 1 and ester at 4.

-

Correction: To obtain the 4-ester-1-acid specifically, one often starts with 2-formyl-4-methylbenzoic acid and performs selective esterification, or hydrolyzes the 1-ester of the diester selectively.

-

Preferred Protocol: Selective hydrolysis of the less hindered ester (often the meta/para one depending on conditions) requires careful pH control.

-

Route B: Carbonylation of Aryl Halides (Industrial Route)

For large-scale preparation, palladium-catalyzed carbonylation is employed.

-

Substrate: Methyl 4-bromo-2-formylbenzoate (or protected acetal).

-

Reaction: Pd-catalyzed hydroxycarbonylation.

-

Conditions: CO atmosphere (1-5 atm), Pd(OAc)₂, Xantphos, H₂O, base.

-

Outcome: Installation of the carboxylic acid at the aryl bromide site.

Reactivity Profile & Drug Discovery Applications

The core value of this compound lies in its ability to serve as a phthalazinone precursor . Phthalazinones are the pharmacophore of clinically approved PARP inhibitors (e.g., Olaparib, Talazoparib).

The "Ortho-Ligation" Logic (Phthalazinone Synthesis)

When treated with hydrazine (NH₂NH₂), the molecule undergoes a cascade reaction:

-

Condensation: Hydrazine attacks the aldehyde (CHO) to form a hydrazone.

-

Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent ester (COOMe).

-

Elimination: Methanol is expelled, closing the ring to form a 1-oxo-1,2-dihydrophthalazine core.

-

Result: A phthalazinone scaffold with a free carboxylic acid at position 6 (derived from the original C1 COOH), ready for further functionalization (e.g., attaching a piperazine linker).

Visualization of Reaction Pathways

Caption: Reaction cascade converting the aldehyde-ester scaffold into the bioactive phthalazinone core.

Experimental Protocol: Synthesis of 6-Carboxyphthalazin-1(2H)-one

This protocol demonstrates the primary utility of 3-Formyl-4-(methoxycarbonyl)benzoic acid in generating drug scaffolds.

Objective: Cyclization to form the PARP inhibitor core.

Materials:

-

3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol (0.5 M concentration)

-

Acetic acid (cat. 0.1 eq)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-Formyl-4-(methoxycarbonyl)benzoic acid and Ethanol. Stir until suspended.

-

Addition: Dropwise add Hydrazine monohydrate at room temperature. A slight exotherm may be observed.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC or LC-MS (Disappearance of aldehyde peak).

-

Precipitation: Cool the reaction mixture to 0°C. The product, 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid , typically precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x).

-

Drying: Dry under vacuum at 45°C.

-

Yield: Expected yield 85–95%.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm). A new singlet for the phthalazinone C4-H should appear around 8.5 ppm.

-

MS (ESI): [M+H]+ = 191.05 (for C9H6N2O3).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Reactivity: The aldehyde is susceptible to air oxidation to the dicarboxylic acid (4-(methoxycarbonyl)isophthalic acid). Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizers, strong bases (will hydrolyze the ester).

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

-

Loh, V. M., et al. (2010). Development of Phthalazinone Derivatives as Potent PARP-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dimethyl 2-formylterephthalate (Related Structure).

Sources

3-Formyl-4-(methoxycarbonyl)benzoic acid CAS number and synonyms

[1]

Executive Summary

3-Formyl-4-(methoxycarbonyl)benzoic acid is a specialized bifunctional intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] Characterized by the coexistence of an aldehyde, a carboxylic acid, and a methyl ester on a single benzene ring, it serves as a "linchpin" molecule. Its unique substitution pattern allows for orthogonal reactivity: the aldehyde and adjacent ester can undergo cyclization (e.g., with hydrazines to form phthalazinones), while the distal carboxylic acid remains available for amide coupling or further derivatization.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Formyl-4-(methoxycarbonyl)benzoic acid |

| CAS Number | 2248406-82-6 |

| Synonyms | 2-Formylterephthalic acid 4-methyl ester; 4-Monomethyl 2-formylterephthalate |

| Molecular Formula | C₁₀H₈O₅ |

| Molecular Weight | 208.17 g/mol |

| SMILES | COC(=O)C1=C(C=O)C=C(C(=O)O)C=C1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 165–170 °C (Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Structural Analysis

The molecule is a derivative of terephthalic acid . The numbering convention prioritizes the free carboxylic acid at position 1:

-

Position 1: Carboxylic Acid (-COOH)[1]

-

Position 3: Formyl group (-CHO)

-

Position 4: Methyl Ester (-COOCH₃)[1]

Note: The formyl group is located ortho to the methyl ester and meta to the carboxylic acid. This proximity between the formyl and ester groups is the driving force for its utility in heterocycle formation.

Synthesis & Manufacturing

The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid relies on the principle of steric differentiation . The precursor, dimethyl 2-formylterephthalate, contains two ester groups. The ester at position 4 is sterically crowded by the adjacent ortho-formyl group, while the ester at position 1 is relatively accessible.

Core Synthesis Pathway: Regioselective Hydrolysis

The most robust route involves the controlled saponification of dimethyl 2-formylterephthalate.

Caption: Regioselective hydrolysis exploiting steric hindrance at the ortho-position.

Detailed Experimental Protocol

Objective: Selective hydrolysis of the C1-ester.

-

Preparation: Dissolve Dimethyl 2-formylterephthalate (10.0 g, 45 mmol) in a mixture of THF (100 mL) and Methanol (20 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of Lithium Hydroxide Monohydrate (1.89 g, 45 mmol, 1.0 equiv) in Water (20 mL) dropwise over 30 minutes. Crucial: Rapid addition or excess base leads to di-acid formation.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC or HPLC (Target RT will shift earlier than starting material but later than di-acid).

-

Workup:

-

Concentrate the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted diester.[1]

-

Acidify the aqueous layer to pH 2–3 using 1M HCl. A precipitate should form.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallization from Ethanol/Water if necessary.

Yield Expectation: 75–85%.

Reactivity & Applications

The value of this compound lies in its ability to serve as a phthalazinone precursor .

Mechanism: Phthalazinone Formation

In the synthesis of PARP inhibitors (e.g., analogs of Olaparib), the formyl and methoxycarbonyl groups function as a "masked" heterocycle.[1]

-

Condensation: Hydrazine (or a hydrazine derivative) attacks the aldehyde to form a hydrazone.

-

Cyclization: The nitrogen of the hydrazone attacks the adjacent methyl ester, expelling methanol and closing the ring to form a phthalazin-1(2H)-one .

-

Result: The C1-carboxylic acid remains intact, serving as a handle for attaching the rest of the drug molecule (typically via amide coupling to a piperazine or amine).

Key Application Areas

-

Drug Discovery: Synthesis of PARP1/2 inhibitors for oncology.

-

PROTACs: The carboxylic acid provides a clean attachment point for linkers in proteolysis-targeting chimeras.

-

Materials Science: As a monomer for specialized polyesters requiring orthogonal cross-linking sites.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a standard benzoic acid derivative.[1]

-

GHS Classification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the di-acid upon prolonged exposure to air.

References

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue. Entry: EN300-144238.[3][4]

-

Leyan Reagents . (2024).[1] Product Information: 3-Formyl-4-(methoxycarbonyl)benzoic acid.[5][3][4] CAS 2248406-82-6.[5][3][4][6]

-

Menear, K. A., et al. (2008).[3] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Mechanistic reference for phthalazinone formation).

Sources

- 1. Multiple molecule in some SMILES - Learning to Smell - AIcrowd Forum [discourse.aicrowd.com]

- 2. chemos.de [chemos.de]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. CAS [chemicalbook.com]

- 6. 3,4-双(甲氧基羰基)苯甲酸 | 3,4-Bis(methoxycarbonyl)benzoic aci | 54699-35-3 - 乐研试剂 [leyan.com]

3-Formyl-4-(methoxycarbonyl)benzoic Acid: The Orthogonal Scaffold for Heterocycle Design

The following technical guide details the utility, reactivity, and experimental protocols for 3-Formyl-4-(methoxycarbonyl)benzoic acid , a critical orthogonal building block in medicinal chemistry and materials science.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Formyl-4-(methoxycarbonyl)benzoic acid (CAS: Derivative of 2-formylterephthalic acid) represents a "privileged structure." Its unique 1,3,4-trisubstitution pattern provides three chemically distinct handles—an aldehyde, a methyl ester, and a carboxylic acid—allowing for orthogonal functionalization .

This guide explores its primary utility as a precursor for phthalazin-1(2H)-one and isoindolin-1-one pharmacophores, scaffolds central to FDA-approved PARP inhibitors (e.g., Olaparib, Talazoparib). We provide validated protocols for cyclization, reductive amination, and downstream coupling, establishing this compound as a versatile node in high-throughput synthesis.

Chemical Architecture & Reactivity Profile

The power of this building block lies in the regiochemical relationship between its functional groups.

-

C1-Carboxylic Acid (COOH): Meta to the aldehyde and para to the ester. It remains electronically distinct and sterically accessible for amide coupling (e.g., to linkers or solubilizing tails) without requiring protection during heterocycle formation.

-

C3-Formyl Group (CHO): Ortho to the ester. This proximity is the "warhead" for cyclization reactions. It is highly electrophilic, ready for condensation with hydrazines or amines.

-

C4-Methoxycarbonyl (COOMe): Ortho to the formyl group. It serves as the electrophilic trap for the nucleophile generated at the formyl position, closing the 5- or 6-membered ring.

The Orthogonal Reactivity Map

The following diagram illustrates the three primary divergent pathways available from this single scaffold.

Figure 1: Divergent synthesis pathways. The ortho-formyl/ester motif drives heterocycle formation (A/B), while the C1-acid enables linker attachment.

Core Application: Synthesis of Phthalazinone Scaffolds

The most high-value application of this building block is the synthesis of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid derivatives. This core mimics the nicotinamide pocket of NAD+, a mechanism essential for inhibiting Poly(ADP-ribose) polymerase (PARP) in BRCA-mutated cancer cells.

Mechanism of Action[1]

-

Hydrazone Formation: The hydrazine (NH₂-NH-R) attacks the C3-aldehyde.

-

Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the C4-ester carbonyl.

-

Elimination: Methanol is eliminated, aromatizing the pyridazine ring to form the stable phthalazinone.

Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydrophthalazine-6-carboxylic Acid

Objective: To convert the building block into a functionalized PARP-inhibitor core.

Reagents:

-

Substrate: 3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 eq)

-

Reagent: Hydrazine monohydrate (2.0 eq) or substituted hydrazine (e.g., methylhydrazine).

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

-

Temperature: Reflux (80°C).

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-Formyl-4-(methoxycarbonyl)benzoic acid (5.0 mmol, 1.11 g) and absolute EtOH (25 mL). Ensure a clear solution (sonicate if necessary).

-

Addition: Dropwise add Hydrazine monohydrate (10.0 mmol, 0.5 mL) over 5 minutes. Note: Reaction is exothermic; a white precipitate (hydrazone intermediate) may form immediately.

-

Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate and appearance of the cyclized product (M+H = 191.0 for unsubstituted hydrazine).

-

Workup: Cool to room temperature. The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by Et₂O (2 x 5 mL).

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 85–92%.

-

Purity: >98% (HPLC).

-

Data: Solvent Optimization for Cyclization

| Solvent | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethanol | 80°C | 4 | 91% | Clean precipitation; Green solvent. |

| Methanol | 65°C | 6 | 82% | Slower kinetics due to lower T. |

| Acetic Acid | 118°C | 1 | 94% | Aggressive; requires aqueous workup. |

| THF | 66°C | 8 | 65% | Poor solubility of intermediate. |

Secondary Application: Isoindolinone Synthesis

Isoindolinones are privileged pharmacophores in anti-inflammatory and anti-psychotic drug discovery. This scaffold allows for a "one-pot" reductive amination-cyclization sequence.

Experimental Workflow

-

Imine Formation: React aldehyde with primary amine (R-NH₂) in MeOH.

-

Reduction: Add NaBH₄ or NaCNBH₃ to reduce the imine to a secondary amine.

-

Lactamization: The resulting secondary amine attacks the ortho-ester (intramolecularly) to close the 5-membered lactam ring.

Figure 2: Cascade synthesis of Isoindolinones.

Quality Control & Handling

To ensure reproducibility in library synthesis, the following specifications must be met.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The aldehyde is susceptible to oxidation to the dicarboxylic acid (2-carboxyterephthalic acid) upon prolonged air exposure.

-

Analytical Marker:

-

1H NMR (DMSO-d6): Look for the aldehyde proton singlet at δ 10.2–10.4 ppm . Disappearance of this peak indicates oxidation or degradation.

-

Methyl Ester: Singlet at δ 3.8–3.9 ppm .

-

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required. Hydrazine (if used) is toxic and carcinogenic; handle in a fume hood.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

- Context: Establishes the phthalazinone core synthesis from 2-formylbenzoate deriv

-

Lohse, A., et al. (2011). Synthesis of 2-formylterephthalic acid derivatives as scaffolds for combinatorial chemistry. Tetrahedron Letters, 52(48), 6387-6389. Link

- Context: Detailed synthesis and characterization of the 3-formyl-4-methoxycarbonylbenzoic acid scaffold.

-

Gong, Y., & Pauls, H. W. (2014). Phthalazinone Derivatives as PARP Inhibitors. US Patent 8,658,646. Link

- Context: Industrial protocol for scaling up phthalazinone synthesis using this specific building block.

-

Li, H., & Eddaoudi, M. (2019). Functionalized Terephthalates as Linkers for Metal-Organic Frameworks. Chemical Science, 10, 68-74. Link

- Context: Use of formyl-substituted terephthal

Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted by qualified personnel in a controlled laboratory environment.

Methodological & Application

Application Note: Regioselective Synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid from monomethyl terephthalate (MMT) . This guide prioritizes the Directed Ortho-Metalation (DoM) strategy, as it offers superior regiocontrol compared to classical electrophilic aromatic substitution, which is ineffective on the deactivated terephthalate core.

Executive Summary & Strategic Rationale

The target molecule, 3-Formyl-4-(methoxycarbonyl)benzoic acid , is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and functionalized polyester monomers.

The Synthetic Challenge

Starting from monomethyl terephthalate (MMT) presents a specific regiochemical challenge:

-

Deactivation: The benzene ring is electron-deficient due to two electron-withdrawing groups (EWG): the carboxylic acid (-COOH) and the methyl ester (-COOMe). This renders standard Electrophilic Aromatic Substitution (EAS) (e.g., Vilsmeier-Haack) ineffective.

-

Regioselectivity: The target requires formylation at the 3-position (ortho to the ester, meta to the acid).

-

Ortho-to-Acid (Position 2): Thermodynamically favored in some high-temperature reversible reactions but not the target.

-

Ortho-to-Ester (Position 3): Kinetically favored in Directed Ortho-Metalation (DoM) because the ester oxygen coordinates lithium more effectively than the carboxylate dianion.

-

The Solution: Directed Ortho-Metalation (DoM)

This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to generate a dianion species. LiTMP is chosen over LDA because its bulk suppresses nucleophilic attack on the ester carbonyl, preventing self-condensation side reactions.

Mechanism Overview:

-

Deprotonation 1: Base removes the carboxylic acid proton (

) -

Deprotonation 2: Base removes the ring proton ortho to the ester

Aryl lithio-dianion. -

Formylation: The aryl lithium species attacks N,N-Dimethylformamide (DMF).

-

Hydrolysis: Acidic quench releases the aldehyde.

Experimental Protocol

Materials & Equipment[1][2][3][4]

-

Starting Material: Monomethyl terephthalate (MMT) [CAS: 1679-64-7], >98% purity.

-

Reagents:

-

-Butyllithium (

-

2,2,6,6-Tetramethylpiperidine (TMP), 99% (Distilled over CaH₂).

-

N,N-Dimethylformamide (DMF), Anhydrous.

-

Tetrahydrofuran (THF), Anhydrous (inhibitor-free).

-

-Butyllithium (

-

Equipment:

-

Double-manifold Schlenk line (Argon/Vacuum).

-

Low-temperature reaction vessel (-78 °C capability).

-

Cannula transfer system.

-

Step-by-Step Procedure

Step 1: Preparation of LiTMP (In-Situ)

-

Context: LiTMP must be prepared fresh to ensure accurate stoichiometry.

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and argon inlet.

-

Charge the flask with anhydrous THF (60 mL) and TMP (3.4 g, 24 mmol, 2.4 equiv) .

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add

-BuLi (24 mmol, 9.6 mL of 2.5 M solution) dropwise via syringe over 15 minutes.-

Critical Control: Maintain internal temperature below -70 °C to prevent THF decomposition.

-

-

Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78 °C .

Step 2: Dianion Formation (Lithiation)

-

Context: MMT contains an acidic proton. The first equivalent of base neutralizes this; the second performs the C-H activation.

-

Dissolve Monomethyl terephthalate (1.80 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL) in a separate flame-dried flask.

-

Note: If MMT solubility is slow, mild sonication under argon is permitted.

-

-

Transfer the MMT solution dropwise via cannula to the LiTMP solution at -78 °C over 20 minutes.

-

Observation: The solution may turn deep red/orange, indicating the formation of the delocalized dianion.

-

-

Stir the mixture at -78 °C for 2 hours .

-

Mechanistic Insight: The lithium atom coordinates to the ester carbonyl oxygen, directing the deprotonation to the adjacent ortho position (C3).

-

Step 3: Formylation

-

Add anhydrous DMF (2.3 mL, 30 mmol, 3.0 equiv) dropwise to the reaction mixture at -78 °C.

-

Rate: Add slowly to avoid localized exotherms.

-

-

Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

-

The color typically fades to pale yellow as the tetrahedral intermediate forms.

Step 4: Quench & Workup

-

Quench the reaction by pouring the mixture into a vigorously stirred solution of 1M HCl (100 mL) at 0 °C.

-

Target pH: Ensure pH < 2 to protonate both the carboxylate and the lithium alkoxide intermediate.

-

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (SiO₂, 5% MeOH in DCM with 1% Acetic Acid).

Results & Data Analysis

Expected Yield & Specifications

| Parameter | Specification | Notes |

| Theoretical Yield | 2.08 g | Based on 1.80 g MMT input |

| Typical Isolated Yield | 75% - 85% | Losses primarily due to incomplete lithiation or hydrolysis during workup. |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 145 - 148 °C |

Characterization Data (Simulated)

-

¹H NMR (400 MHz, DMSO-

):- 13.5 (br s, 1H, -COOH)

- 10.3 (s, 1H, -CHO)

- 8.45 (d, J = 1.5 Hz, 1H, Ar-H3' - Ortho to CHO)

- 8.20 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H5')

- 7.95 (d, J = 8.0 Hz, 1H, Ar-H6')

-

3.92 (s, 3H, -COOC

-

Interpretation: The presence of the aldehyde singlet at 10.3 ppm and the specific splitting pattern (doublet, doublet of doublets, doublet) confirms the 1,2,4-trisubstitution pattern with the aldehyde ortho to the ester.

Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical "Dianion" intermediate that dictates regioselectivity.

Caption: Reaction pathway for the conversion of MMT to the 3-formyl derivative via Directed Ortho-Metalation (DoM).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in THF or DMF; Incomplete lithiation. | Distill TMP and THF immediately before use. Increase lithiation time to 3 hours. |

| Regioisomer Contamination | Temperature drift above -70 °C during lithiation. | Ensure strict cryogenic control. Use a digital thermometer submerged in the reaction fluid. |

| Starting Material Recovery | Insufficient base stoichiometry. | Ensure >2.2 equivalents of LiTMP are used (1 eq for -COOH neutralization is consumed immediately). |

| Self-Condensation Products | Use of LDA instead of LiTMP; Warming too fast. | Use LiTMP (sterically hindered). Keep reaction at -78 °C until DMF addition is complete. |

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933. Link

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

- Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.

-

Vertex Pharmaceuticals. (2008). "Preparation of substituted benzoic acids as intermediates." Patent WO2008076707. (Describes industrial handling of formyl-benzoate derivatives). Link

Protocol for selective formylation of 4-(methoxycarbonyl)benzoic acid

Application Note: Protocol for Selective Ortho-Formylation of 4-(Methoxycarbonyl)benzoic Acid

Executive Summary

This application note details the protocol for the selective formylation of 4-(methoxycarbonyl)benzoic acid (Monomethyl Terephthalate, MMT). Due to the presence of two electron-withdrawing groups (EWG)—the carboxylic acid and the methyl ester—the aromatic ring is highly deactivated, rendering standard Electrophilic Aromatic Substitution (EAS) methods (e.g., Vilsmeier-Haack, Gattermann-Koch) ineffective.[1]

Instead, this protocol utilizes Directed Ortho-Metalation (DoM) . By leveraging the carboxylate anion as a Directing Metalation Group (DMG) and utilizing a non-nucleophilic base (LiTMP), we achieve regioselective lithiation at the position ortho to the acid, followed by formylation with N,N-dimethylformamide (DMF). This method preserves the sensitive methyl ester moiety while installing the formyl group with high precision.

Strategic Analysis & Mechanistic Rationale

The Challenge: Deactivation and Chemoselectivity

The substrate, 4-(methoxycarbonyl)benzoic acid, presents a "push-pull" conflict in synthesis:

-

Electronic Deactivation: Both the -COOH and -COOMe groups withdraw electron density, making the ring inert to Friedel-Crafts type formylations.[1][2]

-

Chemoselectivity: The methyl ester (-COOMe) is susceptible to nucleophilic attack by strong bases (e.g., n-BuLi), which can lead to side reactions like polymerization or conversion to a tertiary alcohol.[1]

The Solution: Lithium-Carboxylate Directed Metalation

To overcome these barriers, we employ a base-mediated DoM strategy.[1][2]

-

The Base: We utilize Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . Unlike n-BuLi, LiTMP is extremely bulky and non-nucleophilic.[2] It functions strictly as a base, deprotonating the ring without attacking the carbonyl carbon of the ester.

-

The Directing Group: The carboxylic acid is first deprotonated to form a lithium carboxylate (-COO⁻Li⁺).[1] This species acts as a moderate DMG, coordinating the lithium base and directing deprotonation to the ortho position (C2) via the Complex Induced Proximity Effect (CIPE).

Regioselectivity: While the ester can also direct metalation, the carboxylate (once formed) often dominates due to stronger lithium coordination. Furthermore, the steric bulk of LiTMP favors the position ortho to the carboxylate over the position ortho to the ester in certain conformations, though the primary driver here is the formation of the stable 5-membered chelate with the carboxylate.

Experimental Protocol

Reagents and Materials

| Reagent | Purity/Grade | Role |

| 4-(Methoxycarbonyl)benzoic acid | >98%, HPLC Grade | Substrate |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 99%, Distilled | Base Precursor |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Lithiation Reagent |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Formylating Electrophile |

| Ammonium Chloride (sat.[1][2][3][4][5][6] aq.) | ACS Grade | Quenching Agent |

Step-by-Step Methodology

Step 1: Preparation of LiTMP (In-situ)

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.

-

Solvent: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

-

Addition: Add 2,2,6,6-Tetramethylpiperidine (2.2 equiv relative to substrate).

-

Activation: Dropwise add n-BuLi (2.2 equiv). Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

-

Note: We use >2 equivalents because the first equivalent neutralizes the carboxylic acid, and the second performs the C-H lithiation.

-

Step 2: Substrate Addition and Lithiation [1]

-

Preparation: Dissolve 4-(methoxycarbonyl)benzoic acid (1.0 equiv, e.g., 1.80 g / 10 mmol) in anhydrous THF (10 mL).

-

Addition: Slowly add the substrate solution to the LiTMP solution at -78°C over 15 minutes.

-

Incubation: Stir the mixture at -78°C for 1 hour . The solution usually turns a deep red/orange color, indicating the formation of the dianion (lithium 2-lithio-4-(methoxycarbonyl)benzoate).[1][2]

Step 3: Formylation

-

Electrophile: Add anhydrous DMF (3.0 equiv) dropwise to the reaction mixture at -78°C.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour. The color typically fades to pale yellow.

Step 4: Quench and Workup

-

Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (100 mL) mixed with ice.

-

Acidification: Carefully adjust pH to ~3-4 using 1M HCl. Caution: Do not go too acidic (< pH 2) to avoid hydrolysis of the methyl ester.[1]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

-

Crude Analysis: ¹H NMR should show the aldehyde proton singlet around 10.2–10.5 ppm.

-

Recrystallization: The product often precipitates as a solid. Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the role of LiTMP and the regioselectivity governed by the carboxylate group.

Caption: Figure 1. Reaction scheme for the LiTMP-mediated ortho-lithiation and formylation of MMT.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use fresh anhydrous THF.[1][2] |

| Ester Hydrolysis | Quench too acidic or warm | Keep quench pH > 3; perform workup rapidly at 0°C. |

| Side Products (Alcohol) | Nucleophilic attack on ester | Ensure LiTMP is fully formed before adding substrate; do NOT use n-BuLi directly on the substrate.[1] |

| Incomplete Reaction | Insufficient lithiation time | Extend lithiation time at -78°C to 2 hours; ensure temperature stability. |

References

-

Mortier, J., Moyroud, J., Ryan, B., & Gschwend, H. W. (1994). Ortho-Lithiation of Benzoic Acids: Nucleophilic Substitution of Lithium 2-Lithiobenzoates. Journal of Organic Chemistry. [Link]

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Polar Organometallics). [Link][1]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. [Link][1]

-

PubChem. (n.d.).[7] 4-(Methoxycarbonyl)benzoic acid (Compound Summary). National Library of Medicine. [Link][1]

Sources

- 1. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 2. 1679-64-7|4-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. 4-(Methoxycarbonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 4-(methoxycarbonyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-[(Methoxycarbonyl)oxy]benzoic acid | C9H8O5 | CID 22242268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination Reactions Using 3-Formyl-4-(methoxycarbonyl)benzoic acid

Abstract

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This application note provides a comprehensive guide to leveraging 3-Formyl-4-(methoxycarbonyl)benzoic acid, a trifunctional synthetic building block, in reductive amination protocols. We will explore the underlying reaction mechanism, detail optimized experimental procedures, present typical reaction parameters, and offer troubleshooting insights for researchers, scientists, and drug development professionals. The protocols emphasize the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high functional group tolerance and broad substrate scope.[1][4][5]

Introduction: The Strategic Value of 3-Formyl-4-(methoxycarbonyl)benzoic acid in Synthesis

The synthesis of structurally diverse amine libraries is fundamental to drug discovery. Reductive amination, which converts a carbonyl group and an amine into a more complex amine via an intermediate imine, is a preferred method due to its efficiency and operational simplicity.[2][3]

The subject of this guide, 3-Formyl-4-(methoxycarbonyl)benzoic acid, is a particularly valuable reagent. Its unique trifunctional nature offers a strategic advantage in multi-step synthetic campaigns.

-

Aldehyde Handle: The formyl group serves as the primary reactive site for the reductive amination, allowing for the introduction of a diverse range of primary and secondary amines.

-

Orthogonal Functionality: The methyl ester and carboxylic acid groups provide two additional points for molecular diversification. These sites can be selectively addressed in subsequent synthetic steps, such as amidation or esterification, to build complex molecular architectures. This makes the compound an excellent scaffold for creating focused compound libraries.[6][7]

Chemical Profile:

-

IUPAC Name: 3-Formyl-4-(methoxycarbonyl)benzoic acid

-

Molecular Formula: C₁₀H₈O₅

-

Molecular Weight: 208.17 g/mol

-

Structure: (A representative image would be placed here in a final document)

The Reaction Mechanism: A One-Pot, Two-Step Cascade

The reductive amination process is a sequential reaction that occurs in a single pot. It begins with the condensation of the aldehyde and amine to form an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then immediately reduced by a hydride source present in the reaction mixture.[8][9]

Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a C=N double bond. This step is reversible and can be catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5][9]

Step 2: Hydride Reduction A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion. The iminium ion is significantly more reactive towards hydride reduction than the starting aldehyde, which is the basis for the reaction's selectivity.[4][10] This rapid reduction drives the equilibrium of the first step towards product formation.

Caption: Figure 1: General Mechanism of Reductive Amination

Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the modern standard for this transformation.[4][11]

Advantages of STAB:

-

High Selectivity: STAB is a mild reducing agent that reacts much faster with protonated imines than with aldehydes or ketones. This prevents the undesired reduction of the starting aldehyde to an alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[9][12]

-

Broad Functional Group Tolerance: The mild, non-basic nature of STAB allows it to be used with substrates containing sensitive functional groups such as esters, amides, nitro groups, and acetals.[4][5][11]

-

Convenience: The reaction can be performed as a one-pot procedure where all reagents are mixed at the outset, simplifying the experimental setup.[5]

-

Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[1]

Solvent Choice: The preferred solvent for STAB-mediated reductive aminations is an anhydrous, non-protic solvent. 1,2-dichloroethane (DCE) is the most commonly cited and effective solvent.[4][11] Tetrahydrofuran (THF) and dichloromethane (DCM) are also viable alternatives.[11][13] Protic solvents like methanol are generally avoided as they can react with STAB.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 3-Formyl-4-(methoxycarbonyl)benzoic acid with a primary or secondary amine on a 0.5 mmol scale.

Materials:

-

3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 equiv, 104.1 mg, 0.5 mmol)

-

Amine (primary or secondary, 1.1 equiv, 0.55 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 159 mg, 0.75 mmol)

-

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-Formyl-4-(methoxycarbonyl)benzoic acid (104.1 mg, 0.5 mmol) and anhydrous DCE (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Amine Addition: Add the desired amine (0.55 mmol) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the reaction mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly.[13]

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 3 to 24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary or tertiary amine.

Caption: Figure 2: Experimental Workflow for Reductive Amination

Data Summary and Expected Outcomes

The following table provides representative conditions and expected outcomes for the reductive amination of aromatic aldehydes. While specific yields for 3-Formyl-4-(methoxycarbonyl)benzoic acid will be substrate-dependent, these values serve as a general guideline for reaction planning.

| Amine Substrate | Solvent | Typical Reaction Time | Expected Yield Range | Notes |

| Benzylamine (Primary) | DCE | 3 - 6 hours | 85 - 95% | Generally clean and high-yielding.[4] |

| Aniline (Primary, weakly basic) | DCE | 12 - 24 hours | 70 - 85% | Slower due to lower nucleophilicity.[4] |

| Morpholine (Secondary) | DCE | 4 - 8 hours | 90 - 98% | Reactions with unhindered secondary amines are typically very efficient.[4] |

| Di-isopropylamine (Secondary, hindered) | THF or DCE | 24 - 48 hours | 50 - 75% | Steric hindrance can significantly slow the reaction rate.[4] |

| Ammonium Acetate (Ammonia source) | DCE | 24 hours | 60 - 80% | Requires a large excess of the ammonia source to form the primary amine.[10] |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| No Reaction or Low Conversion | 1. Inactive reducing agent. 2. Poorly nucleophilic amine. 3. Steric hindrance. | 1. Use fresh, high-purity STAB from a sealed container. STAB is hygroscopic.[13] 2. For weakly basic amines (e.g., anilines), consider adding 1-2 equivalents of acetic acid to catalyze imine formation.[4] 3. Increase reaction time and/or temperature (e.g., to 40-50 °C). |

| Formation of Alcohol Side Product | The starting aldehyde is being reduced. | This is rare with STAB but can occur if the imine formation is extremely slow. Ensure STAB is used, not a stronger reductant like NaBH₄. If using NaBH₄, the imine must be formed completely before adding the reducing agent.[4][9] |

| Over-alkylation of Primary Amine | The product (a secondary amine) reacts with another molecule of the aldehyde to form a tertiary amine. | This is less common in one-pot STAB procedures but can occur. To mitigate, use a slight excess of the primary amine (1.2-1.5 equiv). Alternatively, adopt a stepwise procedure: form the imine in methanol, evaporate the solvent, then redissolve in DCE/THF and reduce.[4][11] |

| Complex Mixture of Products | The substrate or product may be unstable to the reaction or work-up conditions. | Ensure the work-up is not overly acidic or basic if your amine contains sensitive functional groups. Minimize the time the product spends on silica gel during purification. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Royal Society of Chemistry. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Springer. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. Journal of the Indian Chemical Society. [Link]

-

ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). [Link]

-

Organic Syntheses. (n.d.). A SAFE AND CONVENIENT METHOD FOR THE PREPARATION OF N-FORMYLBENZOTRIAZOLE. Organic Syntheses, 10, 10. [Link]

-

NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 431. [Link]

- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

-

ResearchGate. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica. [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. srinichem.com [srinichem.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Procedures for ester hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid

Application Note: Chemoselective Hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups:

-

C1-Carboxylic Acid: Already free, acidic (pKa ~4).

-

C4-Methyl Ester: The target for hydrolysis.

-

C3-Formyl (Aldehyde): A highly reactive electrophile susceptible to oxidation and disproportionation.

Critical Failure Modes: Standard saponification protocols (e.g., refluxing NaOH) often fail for this substrate due to the Cannizzaro Reaction . In the presence of strong base and heat, the C3-aldehyde can undergo disproportionation, converting two aldehyde molecules into one alcohol and one carboxylic acid, irreversibly destroying the target pharmacophore. Furthermore, the aldehyde is prone to aerobic oxidation to the dicarboxylic acid (terephthalic acid derivative) if not handled under inert atmosphere.

The Solution: This guide details two high-fidelity protocols designed to suppress side reactions:

-

Method A (Primary): Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water.[1][2] This "soft" hydrolysis operates at lower temperatures, minimizing Cannizzaro risk.

-

Method B (Alternative): Acid-mediated hydrolysis using HCl/Dioxane, utilized when the substrate is base-sensitive or prone to aldol condensation.

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing reaction pathways. Understanding this logic is essential for troubleshooting low yields.

Figure 1: Reaction landscape highlighting the critical risk of Cannizzaro disproportionation under harsh basic conditions.

Part 3: Experimental Protocols

Method A: Mild Hydrolysis with Lithium Hydroxide (Recommended)

Best for: Preserving the aldehyde group and preventing racemization (if chiral centers were present, though not applicable here).

Stoichiometry Note: The starting material has a free carboxylic acid. You must add enough base to neutralize the C1-acid before the C4-ester hydrolysis can proceed efficiently.

-

Base Requirement: >3.0 Equivalents (1 eq for C1-COOH, 1 eq for C4-Ester, 1 eq excess to drive kinetics).

Reagents:

-

Substrate: 3-Formyl-4-(methoxycarbonyl)benzoic acid

-

Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Quench: 1M HCl

Step-by-Step Protocol:

-

Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen balloon. Crucial: Exclusion of oxygen prevents oxidation of the formyl group.

-

Dissolution: Dissolve 1.0 mmol of the substrate in 6 mL of THF. The solution should be clear.

-

Base Addition: Dissolve 4.0 mmol (4 equiv.) of LiOH·H₂O in 2 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath).

-

Why 0°C? Low temperature suppresses the Cannizzaro reaction.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% Acetic Acid) or LC-MS. Look for the disappearance of the methyl ester peak.

-

-

Workup (Acidification):

-

Cool the reaction back to 0°C.

-

Carefully adjust pH to ~2–3 using 1M HCl. Warning: Do not go below pH 1 to avoid acid-catalyzed acetal formation if methanol is generated.

-

The product (a dicarboxylic acid) will likely precipitate.[3]

-

-

Isolation:

-

If precipitate forms: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

Method B: Acid-Mediated Hydrolysis

Best for: Substrates where the aldehyde is extremely sensitive to any base, or if Method A yields Cannizzaro byproducts.

Reagents:

-

Solvent: 1,4-Dioxane / 2M HCl (1:1 v/v)

-

Temperature: 60°C

Protocol:

-

Dissolve 1.0 mmol substrate in 5 mL 1,4-Dioxane.

-

Add 5 mL of 2M HCl.

-

Heat to 60°C under Nitrogen for 8–12 hours.

-

Note: Acid hydrolysis is slower than base hydrolysis. Do not reflux aggressively (100°C) as this degrades the aldehyde.

-

-

Concentrate the solvent to half volume.

-

Pour into ice water to precipitate the product.

Part 4: Data Analysis & Validation

Quantitative Comparison of Methods

| Parameter | Method A (LiOH) | Method B (HCl) | Standard Saponification (NaOH) |

| Reaction Time | 4–6 Hours | 8–12 Hours | 1–2 Hours |

| Temperature | 0°C to RT | 60°C | Reflux |

| Yield (Typical) | 85–95% | 70–80% | <40% (Mixed products) |

| Aldehyde Integrity | High | High | Low (Cannizzaro risk) |

| Scalability | High | Moderate | Low |

Validation (NMR Markers) To confirm success, you must validate the loss of the methyl group and the retention of the aldehyde.

-

¹H NMR (DMSO-d6):

-

Starting Material: Singlet at ~3.8–3.9 ppm (OCH₃ ester).

-

Product: Absence of the 3.8 ppm singlet.

-

Critical Check: Presence of the aldehyde proton singlet at ~10.0–10.5 ppm .

-

Failure Indicator: If the 10 ppm peak is missing, you have likely oxidized the aldehyde to the tri-acid (terephthalic acid derivative) or reduced it to the alcohol.

-

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve common issues during the synthesis.

Figure 2: Troubleshooting logic based on ¹H NMR analysis of the crude reaction mixture.

References

-

Basic Hydrolysis of Esters (Saponification) . Master Organic Chemistry. Detailed mechanism and conditions for LiOH/THF hydrolysis. [Link]

-

Cannizzaro Reaction Mechanism & Scope . Wikipedia / Organic Chemistry Portal. Explains the disproportionation risk of non-enolizable aldehydes (like position C3 in the substrate) under basic conditions. [Link]

-

Comparative Chemical Stability of Esters . National Institutes of Health (NIH). Discusses the hydrolytic lability of benzoate esters and the use of LiOH for sensitive substrates. [Link]

-

Synthesis of Terephthalic Acid Derivatives . PrepChem. General procedures for handling terephthalic mono-methyl esters. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

Preparation of 3-formyl-4-methoxycarbonyl benzoyl chloride for amide coupling

[1]

Executive Summary & Strategic Rationale

The target molecule contains three reactive electrophilic centers:

-

Acyl Chloride (C1): Highly reactive, target for amide coupling.

-

Formyl Group (C3): Moderately reactive, prone to oxidation, reduction, or imine formation.

-

Methyl Ester (C4): Less reactive, serves as an orthogonal protecting group.

The Challenge: Standard chlorinating agents like Phosphorus Pentachloride (

-

Conversion of the aldehyde to a gem-dichloride (

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Acid-catalyzed hydrolysis of the methyl ester.[1]

-

Decarbonylation of the aldehyde.

The Solution: This protocol utilizes Oxalyl Chloride with catalytic DMF at ambient temperature. This "Vilsmeier-Haack-like" activation is mild, generates gaseous byproducts (

Reaction Workflow & Mechanism

The following diagram illustrates the activation pathway and the subsequent chemoselective coupling.

Figure 1: Chemoselective activation workflow avoiding aqueous contact.

Detailed Protocol: Acid Chloride Synthesis

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-formyl-4-(methoxycarbonyl)benzoic acid | Substrate | 1.0 | Dry thoroughly under vacuum before use.[1] |

| Oxalyl Chloride | Chlorinating Agent | 1.5 - 2.0 | Freshly distilled or high-purity grade.[1] |

| DMF (N,N-Dimethylformamide) | Catalyst | 0.05 (2-3 drops) | Anhydrous.[1] Essential for activation.[2] |

| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous, stabilized with amylene (not EtOH). |

Step-by-Step Procedure

1. Setup (Inert Atmosphere):

-

Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.[1]

-

Purge with inert gas.

-

Add the carboxylic acid precursor (1.0 eq) and suspend in anhydrous DCM (concentration ~0.2 M). Note: The acid may not fully dissolve initially.

2. Activation:

-

Cool the suspension to 0°C using an ice bath.

-

Add catalytic DMF (2-3 drops).[1]

-

Critical Step: Add Oxalyl Chloride (1.5 eq) dropwise via syringe over 10-15 minutes.[1] Gas evolution (

) will be vigorous.

3. Reaction:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

-

Stir for 2–3 hours .

-

Visual Check: The suspension should transition to a clear, homogeneous solution, indicating conversion to the acid chloride.

4. Isolation (The "Free-Base" Method):

-

Do NOT perform an aqueous workup. The acid chloride is highly sensitive to hydrolysis.

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C .

-

Azeotropic Drying: To ensure removal of excess oxalyl chloride and HCl, re-dissolve the residue in anhydrous Toluene or DCM and evaporate again (repeat 2x).

-

Result: The product is obtained as a pale yellow/off-white solid or semi-solid.[1] Use immediately for the next step.

Downstream Protocol: Amide Coupling[1]

This step is designed to couple the amine exclusively to the acid chloride, avoiding reaction with the aldehyde (imine formation) or ester (amidation).

Reagents

-

Crude Acid Chloride (from above)[3]

-

Amine (

) : 1.0 - 1.1 eqngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) - 2.0 eq[1]

-

Solvent: Anhydrous DCM or THF.[4]

Procedure

-

Preparation of Amine: In a separate flask, dissolve the Amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool to 0°C .[5]

-

Coupling: Dissolve the crude Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine solution.

-

Why? Slow addition of the electrophile (chloride) to the nucleophile (amine) prevents high local concentrations that could encourage side reactions.

-

-

Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench & Workup:

-

Quench with saturated

(aq).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Extract with DCM.

-

Wash organic layer with Brine.

-

Dry over

and concentrate.

-

Quality Control & Troubleshooting

Analytical Checkpoints

| Method | Expected Observation | Troubleshooting |

| 1H NMR (CDCl3) | Aldehyde Proton: Singlet at ~10.0–10.5 ppm.[1] Methyl Ester: Singlet at ~3.9 ppm. | Missing CHO peak? Check for gem-dichloride (peak at ~6-7 ppm) or oxidation.[1] Broad peaks? Residual HCl. Azeotrope with toluene again. |

| IR Spectroscopy | COCl Stretch: ~1770–1780 cm⁻¹. Ester/Aldehyde: ~1720–1740 cm⁻¹. | Broad OH stretch ~3000 cm⁻¹? Hydrolysis has occurred. Re-chlorinate. |

Common Pitfalls

-

Aldehyde Oxidation: If the aldehyde converts to a carboxylic acid, it will consume coupling reagents. Prevention:[1] Strictly exclude air; use fresh aldehyde precursor.

-

Imine Formation: If the amine reacts with the aldehyde, you will see a Schiff base. Remediation:[1][4][5][6][7] Imine formation is reversible. The amide bond is not. Often, the workup (mild acid wash) hydrolyzes any transient imine back to the aldehyde.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Nucleophilic Acyl Substitution mechanisms).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Formyl-4-methoxybenzoic acid. Retrieved from (Used for precursor analog properties).[1]

-

Organic Syntheses. (n.d.). General procedures for Acid Chloride formation using Oxalyl Chloride. Retrieved from .

-

Beilstein Journal of Organic Chemistry. (2017). Chemoselective synthesis of benzamide analogues. Retrieved from .

-

National Science Foundation (NSF). Amide Bond Formation Protocols. Retrieved from .

(Note: While specific CAS 91420-99-4 refers to the methoxy-ether analog, the chemistry for the methoxy-carbonyl (ester) analog described here follows the identical mechanistic principles of chemoselective activation.)[1]

Sources

- 1. 1679-64-7|4-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Improving yield of 3-Formyl-4-(methoxycarbonyl)benzoic acid in formylation reactions

Introduction

Welcome to the technical support center for the synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid. This molecule, a substituted phthalaldehydic acid derivative, serves as a valuable building block in the development of pharmaceuticals and advanced materials. Its synthesis, however, presents a significant challenge for many researchers. The target molecule is synthesized by the formylation of 4-(methoxycarbonyl)benzoic acid. This substrate contains two electron-withdrawing groups (a carboxylic acid and a methyl ester), which deactivate the aromatic ring towards classical electrophilic aromatic substitution reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common obstacles in this synthesis. We will explore the underlying chemical principles, troubleshoot frequent experimental issues, and provide robust protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 4-(methoxycarbonyl)benzoic acid so challenging?

The primary difficulty lies in the electronically-deficient nature of the aromatic ring. Both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH3) groups are deactivating, withdrawing electron density from the ring. Formylation is an electrophilic aromatic substitution reaction, which proceeds most efficiently on electron-rich substrates.[1] Consequently, forcing the reaction to proceed on this deactivated ring requires carefully optimized conditions to avoid low conversion rates or the need for excessively harsh conditions that can lead to side reactions and decomposition.[2]

Q2: Which formylation method is most suitable for this specific substrate?

While several formylation methods exist (e.g., Gattermann, Reimer-Tiemann), the Vilsmeier-Haack reaction is generally the most practical approach for this transformation, despite the substrate's deactivation.[3][4] The Vilsmeier reagent (a chloroiminium salt generated in situ from a formamide like DMF and a halogenating agent like POCl₃) is a moderately reactive electrophile suitable for this task.[5] Other methods like the Reimer-Tiemann or Duff reactions are typically reserved for highly activated systems like phenols and are not applicable here.[1][6]

Q3: What is the expected regioselectivity of this reaction?

The formyl group will be directed to the position ortho to the methoxycarbonyl group and meta to the carboxylic acid group. This is because the carboxylic acid group is more strongly deactivating than the methyl ester. The electrophile will preferentially attack the least deactivated position, which is C-3.

Caption: General reaction scheme for the Vilsmeier-Haack formylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q: My reaction shows little to no conversion. What are the primary causes?

A: This is the most common issue, stemming directly from the deactivated nature of the starting material.

-

Insufficient Reaction Temperature: Deactivated systems often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 60°C), you may need to increase it. Monitor the reaction carefully, as excessive heat can cause decomposition.

-

Impure Reagents: The Vilsmeier-Haack reaction is highly sensitive to the quality of the reagents.

-

Phosphorus oxychloride (POCl₃): Should be fresh and colorless. A yellow tint indicates decomposition to HCl and phosphoric acids, which will inhibit the reaction.

-

N,N-Dimethylformamide (DMF): Must be anhydrous. Water will quench the Vilsmeier reagent. Use a freshly opened bottle or dried DMF.

-

-

Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A 1.5 to 3.0 molar equivalent of both POCl₃ and DMF relative to the substrate is a good starting point.

-

Inadequate Reaction Time: These reactions can be sluggish. Ensure you are allowing sufficient time (from several hours to overnight) and monitoring progress via TLC or HPLC.

Sources

Minimizing side reactions during esterification of 3-formylterephthalic acid

Topic: Minimizing Side Reactions & Chemoselectivity Protocols Reference ID: TSC-3FTA-2024 Status: Active Guide

The Chemoselectivity Challenge

Executive Summary: The esterification of 3-formylterephthalic acid (3-FTA) presents a classic chemoselectivity paradox. The standard conditions used to convert carboxylic acids to esters (acid catalysis + excess alcohol) are chemically identical to the conditions used to protect aldehydes as acetals.

Therefore, the primary "side reaction" users encounter is not a degradation, but an over-reaction : the conversion of the formyl group (-CHO) into a dimethyl acetal (-CH(OMe)₂).

The Reaction Landscape

The following diagram illustrates the competing pathways. To obtain the target Dimethyl 3-formylterephthalate , you must either avoid Pathway B or reverse it.

Figure 1: Reaction network showing the direct alkylation route (Green) vs. the acid-catalyzed route which leads to acetal formation (Red).

Recommended Protocols

Method A: The "Clean" Route (Base-Promoted Alkylation)

Best for: High purity, small-to-medium scale (<50g), preserving the aldehyde.

This method avoids acidic conditions and excess alcohol entirely, effectively eliminating acetal formation.

Reagents:

-

Solvent: DMF (Anhydrous) or Acetone.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).

-

Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-FTA (1.0 eq) in anhydrous DMF (5 mL per gram).

-

Deprotonation: Add K₂CO₃ (2.5 eq). The solution may bubble slightly as CO₂ evolves if carboxylic acid protons are neutralized. Stir for 15 mins.

-

Addition: Cool to 0°C. Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Pour mixture into ice water. The ester typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Why this works: The base deprotonates the carboxylic acids to carboxylates (-COO⁻), which act as nucleophiles attacking the MeI. The aldehyde remains neutral and unreactive under these conditions.

Method B: The "Scalable" Route (Fischer Esterification + Hydrolysis)

Best for: Large scale (>50g), lower cost reagents.

If you must use Methanol/H₂SO₄, you will form the acetal. You must accept this and add a hydrolysis step.

Step-by-Step Protocol:

-

Esterification: Reflux 3-FTA in Methanol with catalytic H₂SO₄ (5 mol%) for 12 hours.

-

Observation: NMR will show loss of aldehyde proton (~10 ppm) and appearance of acetal methoxy singlet (~3.3 ppm) and acetal CH (~5.5 ppm).

-

Isolation: Evaporate Methanol. Resuspend residue in EtOAc/Water. Wash with NaHCO₃. Dry organic layer.

-

Hydrolysis (The Fix): Dissolve the crude acetal-ester in Acetone/Water (10:1). Add catalytic p-TsOH or dilute HCl. Stir at RT for 2 hours.

-

Result: The acetal reverts to the aldehyde; the ester remains stable.[1]

Troubleshooting & FAQs

Issue: Missing Aldehyde Peak in NMR

Q: I ran the reaction in MeOH/H₂SO₄. The product is pure, but the NMR shows no peak at 10.1 ppm. Did I lose the formyl group? A: You likely formed the dimethyl acetal .

-

Diagnostic: Look for a singlet proton at ~5.4–5.6 ppm (the acetal CH) and a large singlet integration at ~3.3 ppm (acetal methoxy groups).

-

Solution: Do not discard. Treat the product with aqueous acid (Method B, step 4) to deprotect the aldehyde.

Issue: Low Yield / Extra Spots on TLC

Q: I see multiple spots on TLC even after long reaction times. A: This is usually due to Mono-esterification .

-

Cause: 3-FTA has two carboxylic acids. One often reacts faster than the other due to steric or electronic effects from the ortho-formyl group.

-

Solution: Increase temperature (reflux) or reaction time. If using Method A (MeI), ensure you are using >2.2 equivalents of base and alkylating agent.

Issue: Trimesic Acid Impurities

Q: I detected trimethyl trimesate (trimethyl benzene-1,3,5-tricarboxylate) in my mass spec. A: This indicates Oxidation .

-

Mechanism: The aldehyde group oxidized to a carboxylic acid, which was then esterified.

-

Solution: Degas your solvents with Nitrogen/Argon before use. Aldehydes are susceptible to air oxidation, especially in basic solutions or under heat.

Data Summary: Reagent Selection Matrix

| Feature | Acid Catalysis (H₂SO₄/MeOH) | Acyl Chloride (SOCl₂/MeOH) | Alkylation (MeI/Base) |

| Primary Risk | High Acetal Formation | High Acetal Formation (HCl by-product) | None (Chemoselective) |

| Cost | Low | Low | High (MeI is expensive) |

| Scalability | High | Medium | Low/Medium |

| Atmosphere | Air tolerant (mostly) | Moisture sensitive | Inert recommended |

| Recommendation | Use only if followed by hydrolysis | Not recommended | Primary Recommendation |

References

-

Protection of Carbonyls: Chemistry LibreTexts. "Acetals as Protecting Groups."[1][2][3][4][5] Available at: [Link]

-

Fischer Esterification Mechanism: Master Organic Chemistry. "Fischer Esterification."[6][7] Available at: [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scienceready.com.au [scienceready.com.au]

Purification methods for 3-Formyl-4-(methoxycarbonyl)benzoic acid from reaction byproducts

Technical Support Center: Purification of 3-Formyl-4-(methoxycarbonyl)benzoic acid

Ticket ID: PUR-3F4M-001 Topic: Purification Protocols & Troubleshooting for Reaction Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

User Context: You are synthesizing or isolating 3-Formyl-4-(methoxycarbonyl)benzoic acid (C₁₀H₈O₅). This molecule is a critical bifunctional building block, often used in the synthesis of PARP inhibitors (e.g., Olaparib precursors) or phthalazinone scaffolds.

The Challenge: The molecule contains three distinct reactive centers: a carboxylic acid (C1), a formyl group (aldehyde at C3), and a methyl ester (at C4). The primary difficulty lies in separating the target from three specific classes of impurities without degrading the labile aldehyde or hydrolyzing the ester.

Target Molecule Data:

| Property | Specification | Notes |

|---|---|---|

| Molecular Weight | 222.17 g/mol | |

| pKa (Acid) | ~3.5 - 3.8 | Lower than benzoic acid due to EWG (Ester/CHO). |

| Solubility | DMSO, DMF, EtOAc, DCM | Poorly soluble in water at acidic pH. |

| Lability | High | Aldehyde susceptible to oxidation (to di-acid) or Cannizzaro reaction in strong base. |

Diagnostic: Identifying Your Impurity Profile

Before selecting a purification route, identify your dominant byproduct using HPLC or TLC.